Propyl dipropyldithiocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

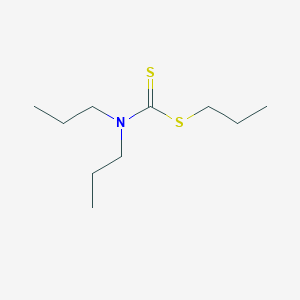

Propyl dipropyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H21NS2 and its molecular weight is 219.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Anticancer Properties

Dithiocarbamates, including PDPC, have shown promising anticancer properties. Research indicates that dithiocarbamate derivatives can inhibit tumor growth and enhance the efficacy of conventional chemotherapeutics like cisplatin. For instance, studies have demonstrated that gold(III) dithiocarbamate complexes exhibit potent cytotoxicity against various cancer cell lines, outperforming cisplatin in some cases .

Table 1: Anticancer Efficacy of Dithiocarbamate Complexes

| Compound Type | Target Cancer Type | Mechanism of Action | Efficacy Compared to Cisplatin |

|---|---|---|---|

| Gold(III) Dithiocarbamate | Breast Cancer | Inhibition of RNA/DNA synthesis | 1-4 fold increase |

| Dithiocarbamate-Ciprofloxacin | Various | Targeting specific cancer cells | Enhanced uptake |

1.2 Radiopharmaceuticals

PDPC and related dithiocarbamates have been explored as ligands in radiopharmaceuticals. These compounds facilitate the imaging of disease states through metal-ligand complexes involving radionuclides such as technetium and rhenium. The lipophilicity of dithiocarbamates allows for effective crossing of biological barriers, enhancing their utility in nuclear medicine .

Table 2: Dithiocarbamate Radiopharmaceutical Applications

| Radionuclide | Application Area | Dithiocarbamate Ligand Used | Outcome |

|---|---|---|---|

| Technetium-99m | Tumor Imaging | Dipropyldithiocarbamate | High cellular uptake |

| Rhenium-188 | Blood Cell Radiolabelling | Propyl dipropyldithiocarbamate | Effective localization in target tissues |

Material Science Applications

2.1 Nanoparticle Synthesis

Dithiocarbamates are utilized as precursors for synthesizing metal sulfide nanoparticles. For example, nickel(II) dithiocarbamate complexes can be thermally decomposed to produce nickel sulfide (NiS) nanoparticles, which exhibit unique optical properties suitable for various applications including photonics and catalysis .

Table 3: Nanoparticle Synthesis Using Dithiocarbamates

| Metal Complex | Resulting Nanoparticle | Characterization Technique | Key Findings |

|---|---|---|---|

| Ni(II) Dithiocarbamate | NiS | XRD, TEM, PL | Cubic crystalline phase; red-shifted emission |

Case Studies

3.1 Case Study: Antitumor Activity of Gold-Dithiocarbamate Complexes

In a controlled study involving MDA-MB-231 breast cancer cells, gold(III) dithiocarbamates demonstrated significant tumor growth inhibition (up to 85% in responsive models) compared to untreated controls. The study highlighted the potential for these compounds to enter clinical trials due to their targeted action and reduced toxicity towards healthy cells .

3.2 Case Study: Imaging with Technetium-Dithiocarbamate Complexes

A series of experiments showed that technetium complexes with dithiocarbamates could effectively cross the blood-brain barrier, making them suitable candidates for brain perfusion imaging. The lipophilic nature of these complexes allowed for enhanced localization within the target tissues, demonstrating their potential in neurological diagnostics .

Propiedades

Número CAS |

19047-79-1 |

|---|---|

Fórmula molecular |

C10H21NS2 |

Peso molecular |

219.4 g/mol |

Nombre IUPAC |

propyl N,N-dipropylcarbamodithioate |

InChI |

InChI=1S/C10H21NS2/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3 |

Clave InChI |

IQMQTTJSYGOQRS-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=S)SCCC |

SMILES canónico |

CCCN(CCC)C(=S)SCCC |

Sinónimos |

Dipropyldithiocarbamic acid propyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.